![molecular formula C21H23ClN2O B5566593 8-[(4'-chloro-3-biphenylyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566593.png)

8-[(4'-chloro-3-biphenylyl)methyl]-2,8-diazaspiro[4.5]decan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

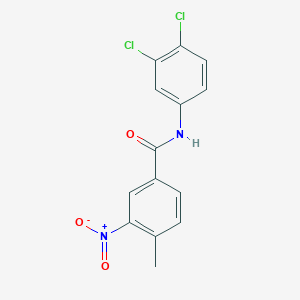

The compound "8-[(4'-chloro-3-biphenylyl)methyl]-2,8-diazaspiro[4.5]decan-3-one" falls under a class of chemicals known for their potential pharmacological interest. Its structure and synthesis are based on diazaspiro decanone frameworks, which have been explored for various biological activities, including antihypertensive, antimicrobial, and antifungal properties.

Synthesis Analysis

The synthesis of diazaspiro[4.5]decan-3-one derivatives involves multi-step chemical reactions, including Michael addition and cyclization processes, to introduce the desired functional groups and achieve the spirocyclic framework. For instance, Pardali et al. (2021) described a cost-effective synthesis method yielding high-purity compounds through a three-step synthesis process, highlighting the flexibility and efficiency of producing such molecules (Pardali, V., Katsamakas, S., Giannakopoulou, E., & Zoidis, G., 2021).

Aplicaciones Científicas De Investigación

Biochemical Receptor Agonism

Research into the structural analogs of 8-[(4'-chloro-3-biphenylyl)methyl]-2,8-diazaspiro[4.5]decan-3-one has led to the discovery of compounds with high affinity for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds, such as 8-(5-methyl-1,2,3,4-tetrahydro-naphthalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, have shown to act as full agonists in biochemical assays, demonstrating potential therapeutic applications in targeting the ORL1 receptor pathway (Röver et al., 2000).

Anticancer and Antidiabetic Potential

A novel series of spirothiazolidines analogs, including compounds structurally related to this compound, have been synthesized and evaluated for their therapeutic potential. Certain derivatives have shown significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, some compounds exhibited higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors, suggesting a promising avenue for antidiabetic drug development (Flefel et al., 2019).

Antiviral Research

Derivatives of 1-thia-4-azaspiro[4.5]decan-3-one, sharing a core structure with this compound, have been synthesized and shown to inhibit human coronavirus 229E replication. The most active compound in this series demonstrated an EC50 value comparable to known coronavirus inhibitors, highlighting the potential of these scaffolds in antiviral drug development (Apaydın et al., 2019).

T-Type Calcium Channel Antagonism

The hypothesis that an appropriately substituted 2,8-diazaspiro[4.5]decan-1-one could serve as a T-type calcium channel antagonist was supported by the design and synthesis of compounds exhibiting potent inhibitory activity. These findings suggest a role for these compounds in conditions where modulation of T-type calcium channels is beneficial, further expanding the therapeutic applications of this chemical scaffold (Fritch & Krajewski, 2010).

Chitin Synthase Inhibition and Antifungal Activity

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been synthesized and screened for their inhibitory activity against chitin synthase and antifungal properties. Certain compounds demonstrated potent activity against chitin synthase, with IC50 values in the low micromolar range, and exhibited selective antifungal activities, offering insights into new antifungal agent development (Li et al., 2019).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

8-[[3-(4-chlorophenyl)phenyl]methyl]-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O/c22-19-6-4-17(5-7-19)18-3-1-2-16(12-18)14-24-10-8-21(9-11-24)13-20(25)23-15-21/h1-7,12H,8-11,13-15H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKORJPYJNXJIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)NC2)CC3=CC(=CC=C3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-8-nitro[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine](/img/structure/B5566511.png)

![N-[(3S*,4R*)-1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5566520.png)

![N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5566541.png)

![2-(2,4-difluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5566573.png)

![4-[(2-ethoxyphenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5566601.png)

![2-methyl-4H,5H-pyrano[3,2-c]chromene-4,5-dione](/img/structure/B5566622.png)